molecular formula C9H18N2O3 B1414717 Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate CAS No. 709649-99-0

Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate

Cat. No. B1414717
CAS RN: 709649-99-0
M. Wt: 202.25 g/mol
InChI Key: LCXAUDAVNQNHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate” is a chemical compound with the molecular formula C9H18N2O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate” has been studied extensively. For instance, the acylation of methyl phenylcarbamate, 2-(morpholin-4-yl)ethyl phenylcarbamate, and 2-(pyridin-2-yl)ethyl phenylcarbamate with acetic anhydride in polyphosphoric acid at 50–55°C (3 h) involved the para position with respect to the carbamate group with the formation of the corresponding acetophenones .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate” consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to an ethyl group, which is further connected to an amino group and an acetate group .

Scientific Research Applications

Heterocyclic Scaffolds Synthesis

Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate and its derivatives have been utilized in the synthesis of heterocyclic scaffolds. For instance, dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a closely related compound, was synthesized and used as a versatile building block for generating valuable heterocyclic compounds such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and others. This demonstrates the compound's utility in creating complex molecular structures useful in various chemical and pharmaceutical applications (Pandey, Gaikwad, & Gadre, 2012).

Antimicrobial and Analgesic Compounds

The compound's derivatives have been explored for their potential in medicinal chemistry. For example, a series of methyl-3-acyl-6-amino-4-aryl-5-cyano-4H-pyrano-2-carboxylates, synthesized using reactions involving morpholine, showed antimicrobial, analgesic, and antipyretic activities. This highlights the compound's relevance in developing new pharmaceutical agents with diverse therapeutic properties (Максим Андреевич Марьясов et al., 2016).

Bio-relevant Catalytic Activities

In the field of bioinorganic chemistry, derivatives of Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate have been used to study the role of ligand backbones on the bio-relevant catalytic activities of metal complexes. For example, zinc(II) complexes with ligands derived from morpholine demonstrated catalytic activities relevant to biological systems, such as the hydrolytic cleavage of phosphoester bonds, which is a key reaction in biological phosphorylation and dephosphorylation processes (Chakraborty et al., 2014).

Synthesis of Potent Antimicrobials

The compound and its related structures have been used in the synthesis of potent antimicrobials. A notable example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which served as a precursor for antimicrobials like arecoline derivatives, showcasing the compound's significant role in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).

COX-2 Inhibitors Development

In medicinal chemistry, derivatives of Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate have been synthesized and tested as potential cyclooxygenase-2 (COX-2) inhibitors. This research avenue is crucial for developing new therapeutic agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).

properties

IUPAC Name

methyl 2-(2-morpholin-4-ylethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-13-9(12)8-10-2-3-11-4-6-14-7-5-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXAUDAVNQNHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate

Synthesis routes and methods

Procedure details

A solution of [tert-butoxycarbonyl-(2-morpholin-4-yl-ethyl)amino]acetic acid methyl ester (0.79 g, 2.61 mmol) in CH2Cl2 (10 mL) was treated with TFA (10 mL). After stirring at room temperature for 1 h, the solution was concentrated in vacuo. The oil was dissolved in CH2Cl2 (50 mL) and the resulting solution was washed with saturated aqueous NaHCO3 (50 mL). The aqueous layer was extracted with CH2Cl2 (10×50 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent was removed in vacuo to give the title compound (0.40 g, 76%) as a yellow oil: 1H NMR (300 MHz, CDCl3) δ 3.69-3.74 (m, 7H), 3.45 (s, 2H), 2.69-2.73 (m, 2H), 2.45-2.52 (m, 6H), 1.84 (s, 1H).
Name
[tert-butoxycarbonyl-(2-morpholin-4-yl-ethyl)amino]acetic acid methyl ester
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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